N,N-Dimethyl-4-(4-nitrophenyl)benzamide
Overview
Description
N,N-Dimethyl-4-(4-nitrophenyl)benzamide is an organic compound with the molecular formula C15H14N2O3. It is a derivative of benzamide, featuring a nitrophenyl group and two methyl groups attached to the nitrogen atom. This compound is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(4-nitrophenyl)benzamide typically involves the reaction of 4-nitrobenzoic acid with N,N-dimethylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which then reacts with N,N-dimethylamine to yield the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-(4-nitrophenyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) solutions.
Major Products
Reduction: 4-Aminophenyl-N,N-dimethylbenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 4-Nitrobenzoic acid and N,N-dimethylamine.
Scientific Research Applications
N,N-Dimethyl-4-(4-nitrophenyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The nitro group can also undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
N,N-Dimethyl-4-(4-chlorophenyl)benzamide: Contains a chlorophenyl group instead of a nitrophenyl group.
N,N-Dimethyl-4-(4-methylphenyl)benzamide: Features a methylphenyl group instead of a nitrophenyl group.
Uniqueness
N,N-Dimethyl-4-(4-nitrophenyl)benzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo reduction to form an amino group, enabling further functionalization and derivatization. Additionally, the compound’s ability to participate in various chemical reactions makes it a versatile intermediate in organic synthesis .
Biological Activity
N,N-Dimethyl-4-(4-nitrophenyl)benzamide is a compound of significant interest due to its unique structural features and biological properties. The presence of the nitro group in its molecular structure enhances its chemical reactivity and biological activity, making it a valuable subject for research in various fields including medicinal chemistry, pharmacology, and biochemistry.
Chemical Structure and Properties
The chemical formula of this compound is CHNO. The compound features a dimethylamino group and a para-nitrophenyl moiety attached to a benzamide core. This configuration allows for diverse interactions with biological targets, particularly through the nitro group which can undergo bioreduction to form reactive intermediates.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
- Cytotoxicity : Studies have shown that the compound can induce cytotoxic effects in various cancer cell lines, potentially through the generation of reactive oxygen species (ROS) or by disrupting cellular signaling pathways .
- Antimicrobial Activity : Preliminary investigations suggest potential antimicrobial properties, although further studies are required to fully elucidate this aspect.
Anticancer Studies
Recent research has focused on the anticancer potential of this compound. A study employing the MTT assay demonstrated its cytotoxic effects against several cancer cell lines, including:
These results indicate that the compound exhibits significant cytotoxicity, comparable to established chemotherapeutic agents.
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit various enzymes critical in cancer progression and inflammation:
These findings suggest that this compound may serve as a lead compound for developing novel enzyme inhibitors.
Case Studies and Research Findings
- Cytotoxicity Assessment : A study involving multiple cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner, indicating its potential as an anticancer agent .
- Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with target proteins, showcasing favorable binding affinities with receptor tyrosine kinases involved in tumor growth .
- Comparative Analysis : When compared with similar compounds such as N,N-Dimethyl-4-aminobenzamide and N,N-Dimethyl-3-(4-nitrophenyl)benzamide, the unique nitro group in this compound was found to enhance both reactivity and biological activity .
Properties
IUPAC Name |
N,N-dimethyl-4-(4-nitrophenyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-16(2)15(18)13-5-3-11(4-6-13)12-7-9-14(10-8-12)17(19)20/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APWFZQLXDYPYGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80742774 | |
Record name | N,N-Dimethyl-4'-nitro[1,1'-biphenyl]-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80742774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-57-2 | |
Record name | N,N-Dimethyl-4′-nitro[1,1′-biphenyl]-4-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethyl-4'-nitro[1,1'-biphenyl]-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80742774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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